Pyrrolidine, acetate

Description

General Overview of Pyrrolidine (B122466) as a Pharmacophore and Versatile Scaffold in Chemical Synthesis

The pyrrolidine ring, a five-membered, nitrogen-containing saturated heterocycle also known as tetrahydropyrrole, stands as a cornerstone in modern medicinal chemistry and drug discovery. tandfonline.comfrontiersin.org Its significance stems from its role as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity, and its utility as a versatile scaffold for synthesizing a wide array of biologically active compounds. tandfonline.comresearchgate.net The structural and physicochemical properties of the pyrrolidine moiety—including its hydrophilicity, basicity, and conformational rigidity—make it an attractive component in drug design. tandfonline.comnih.gov These attributes can enhance the pharmacokinetic properties of a molecule, potentially improving bioavailability, metabolic stability, and oral absorption. tandfonline.com

The versatility of the pyrrolidine scaffold is evident in its presence within the chemical structures of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and a variety of FDA-approved medications. frontiersin.orgwikipedia.org Examples of such drugs include the antihistamine clemastine, the anticholinergic procyclidine, and the antihypertensive captopril. frontiersin.org The non-planarity of the saturated ring and the sp³-hybridization of its carbon atoms allow for a greater exploration of three-dimensional chemical space, a desirable trait in developing potent and selective therapeutic agents. researchgate.netnih.gov The chemical flexibility of pyrrolidine allows for substitutions at multiple positions, particularly the N1, 3rd, and 5th positions, offering significant opportunities to fine-tune biological activity and optimize interactions with specific targets. tandfonline.comnih.gov Consequently, the pyrrolidine nucleus is a central feature in agents developed for a broad spectrum of therapeutic areas, including antibacterial, antiviral, anticancer, and antidiabetic applications. tandfonline.comfrontiersin.org

Table 1: Physicochemical Properties of Pyrrolidine

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉N |

| Molar Mass | 71.123 g·mol⁻¹ |

| Appearance | Clear colorless liquid |

| Density | 0.866 g/cm³ |

| Melting Point | −63 °C (−81 °F; 210 K) |

| Boiling Point | 87 °C (189 °F; 360 K) |

| Solubility in Water | Miscible |

| Acidity (pKa) | 11.27 (of conjugate acid in water) |

Data sourced from wikipedia.org

Academic Context of Pyrrolidinium (B1226570) Acetate (B1210297) and Pyrrolidine Derivatives with Acetate Functionality in Contemporary Chemical Science

Within the vast landscape of pyrrolidine chemistry, systems incorporating an acetate functionality have garnered significant academic interest. These can be broadly categorized into two main groups: pyrrolidinium acetate, an ionic liquid, and various pyrrolidine derivatives that feature an acetate group as part of their covalent structure.

Pyrrolidinium Acetate ([Pyrr][Ac])

Pyrrolidinium acetate is a protic ionic liquid (PIL) that has demonstrated considerable utility as a versatile solvent and catalyst in chemical processes. acs.orgnih.gov It is prepared through a straightforward and atom-economic neutralization reaction between pyrrolidine and acetic acid. acs.org Research has highlighted its outstanding capacity in specialized applications, such as extracting lignin (B12514952) from biomass, and as an electrolyte for fuel cells and lithium-ion batteries. acs.orgnih.gov The unique liquid nanostructure of pyrrolidinium acetate is considered key to its versatility as a solvent. acs.orgnih.gov Neutron diffraction studies have revealed that its bulk structure consists of a bicontinuous network of interpenetrating polar and apolar domains. acs.orgnih.gov Unlike other ionic liquids where ions may align in an ordered fashion, the pyrrolidinium rings in the apolar regions are highly intercalated and disordered, while the hydrogen-bond network in the polar domain is limited to finite clusters. acs.orgnih.gov This combination of well-defined nanostructure with disordered arrangements allows it to accommodate a wide variety of solutes. acs.orgnih.gov

In synthetic chemistry, pyrrolidinium acetate has been employed as a green, environmentally benign, and recyclable catalyst. thieme-connect.de For instance, it effectively catalyzes the one-pot synthesis of 2-phenyl benzimidazoles and 2-phenyl benzothiazoles under solvent-free conditions at room temperature, achieving excellent yields in short reaction times. thieme-connect.de

Table 2: Application of Pyrrolidinium Acetate as a Catalyst in the Synthesis of 2-Phenyl Benzimidazole *

| Entry | Reactants | Catalyst Amount | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | o-phenylenediamine, Benzaldehyde | 0.5 mL | 10 | 76 |

| 2 | o-phenylenediamine, Benzaldehyde | 1.0 mL | 5 | 96 |

| 3 | o-phenylenediamine, Benzaldehyde | 2.0 mL | 5 | 96 |

Reaction conducted under solvent-free conditions. Data sourced from thieme-connect.de

Pyrrolidine Derivatives with Acetate Functionality

Beyond the ionic liquid, numerous studies focus on the synthesis and activity of molecules where an acetate group is covalently attached to a pyrrolidine scaffold. These compounds are often investigated for their potential biological activities.

For example, a series of 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivatives were designed and synthesized to evaluate their antidiabetic potential. tandfonline.com In another study, the monoterpene derivative 2-isopropyl-5-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl acetate was prepared and showed notable activity against the fungus Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, ethyl 5-oxopyrrolidine-2-acetate is recognized as a useful intermediate in the synthesis of more complex molecules within pharmaceutical chemistry. ontosight.ai The synthesis of these derivatives often involves multi-step processes, including methods like palladium-catalyzed enantio- and diastereoselective reactions to construct the pyrrolidine ring. acs.org

Table 3: Biological Activity of Selected Pyrrolidine Derivatives with Acetate Functionality

| Compound | Target/Assay | Activity | Source |

|---|---|---|---|

| 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate (Compound 2a) | α-amylase inhibition | IC₅₀ = 28.3 µM | tandfonline.com |

| 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate (Compound 2b) | α-amylase inhibition | IC₅₀ = 31.9 µM | tandfonline.com |

| 2-isopropyl-5-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl acetate | Cryptococcus neoformans | IC₅₀ < 0.8 µg/mL | nih.gov |

Properties

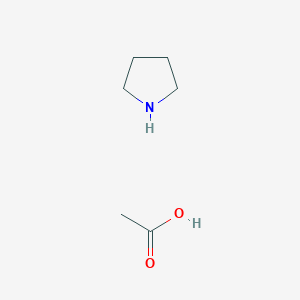

IUPAC Name |

acetic acid;pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.C2H4O2/c1-2-4-5-3-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHPDGCQTUJYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452887 | |

| Record name | Pyrrolidine, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35574-23-3 | |

| Record name | Pyrrolidine, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic and Materials Applications of Pyrrolidine Acetate Systems

Pyrrolidinium (B1226570) Acetate (B1210297) as a Sustainable Catalyst

Pyrrolidinium acetate has emerged as a promising catalyst, especially within the framework of green chemistry, due to its efficacy under environmentally benign conditions and its potential for reuse.

Pyrrolidinium acetate, a type of protic ionic liquid (PIL), has demonstrated considerable potential as a green and recyclable catalyst. thieme-connect.comthieme-connect.de Its application in organic synthesis aligns with the principles of green chemistry by promoting reactions under solvent-free conditions and at room temperature. thieme-connect.comthieme-connect.deresearchgate.net This minimizes the use of volatile and often toxic organic solvents, thereby reducing waste and environmental impact. thieme-connect.de

A notable application is in the synthesis of 2-phenyl benzimidazoles and 2-phenyl benzothiazoles, where pyrrolidinium acetate acts as an efficient catalyst in a one-pot protocol. thieme-connect.comresearchgate.net This method offers high yields in short reaction times (3–20 minutes) without the need for a solvent. thieme-connect.comthieme-connect.de The catalyst's effectiveness in promoting condensation reactions, such as the Knoevenagel condensation, further highlights its utility. rsc.orgrsc.org In these reactions, pyrrolidinium acetate has been shown to provide better yields compared to other catalysts like pyrrolidinium trifluoroacetate (B77799) and pyrrolidinium formate (B1220265). rsc.org

The use of pyrrolidinium acetate as a catalyst showcases several advantages in line with green chemistry:

High Catalytic Efficiency: It can be used in small quantities (0.5–2 mol%) and still achieve high reaction rates at room temperature. vulcanchem.com

Solvent Compatibility: While it excels in solvent-free conditions, it is also compatible with green solvents like ethanol (B145695). vulcanchem.com

Reduced Energy Consumption: Many reactions catalyzed by pyrrolidinium acetate proceed efficiently at ambient temperatures, eliminating the need for heating. thieme-connect.comthieme-connect.de

Table 1: Comparison of Catalysts in Knoevenagel Condensation

| Catalyst | Yield (%) |

| Pyrrolidinium Acetate | 80 |

| Pyrrolidinium Formate | Lower than 80 |

| Pyrrolidinium Trifluoroacetate | Lower than 80 |

Data sourced from a study on Knoevenagel condensation reactions. rsc.org

A key aspect of a sustainable catalyst is its ability to be recovered and reused multiple times without a significant loss of activity. Pyrrolidinium acetate has shown excellent recyclability in various studies. For instance, in the synthesis of 2-phenyl benzimidazoles, the ionic liquid was successfully recycled and reused for up to four consecutive cycles, maintaining its catalytic efficiency. researchgate.net Similarly, in Knoevenagel condensation reactions, the pyrrolidinium-based protic ionic liquid catalyst system was recyclable for at least four times with no significant decrease in activity. rsc.orgrsc.org This reusability not only makes the process more economical but also further reduces the environmental footprint of the chemical synthesis. rsc.org The catalyst has been shown to retain its activity over five cycles without significant loss. vulcanchem.com

Figure 1: Recyclability of Pyrrolidinium Acetate in Benzimidazole Synthesis

| Cycle | Yield (%) |

| 1 | 96 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

Illustrative data based on findings from recyclability studies. researchgate.net

Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone in the development of chiral organocatalysts, which are crucial for controlling the stereochemical outcome of chemical reactions. nih.govresearchgate.net

The design and synthesis of chiral pyrrolidine catalysts are pivotal for achieving high levels of stereochemical control in asymmetric reactions. nih.govsfu.ca The pyrrolidine ring, often derived from the readily available "chiral pool" amino acid L-proline, provides a rigid and well-defined chiral environment. nih.govnih.gov This structural feature is essential for inducing chirality in the products of a reaction. nih.gov

Synthetic strategies often involve the modification of the pyrrolidine ring to fine-tune its steric and electronic properties, thereby enhancing its catalytic activity and selectivity. researchgate.net For example, metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers a general route to diversely functionalized homochiral pyrrolidines. nih.gov The development of chiral 1,5-diaza-cis-decalins, which are rigid and conformationally well-defined, demonstrates the potential of these designed ligands in asymmetric lithiation-substitution reactions of N-Boc-pyrrolidine. acs.org

The synthesis of new chiral pyrrolidines from starting materials like 2,3-O-iso-propylidene-D-erythronolactol has also been explored to create novel organocatalysts. nih.gov These catalysts have shown promise in reactions such as intramolecular oxa-Michael and Michael reactions. nih.gov The ability to synthesize both enantiomers of a catalyst allows for the production of either enantiomer of the desired product, a critical aspect in pharmaceutical synthesis. jst.go.jp

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, researchers have focused on immobilizing pyrrolidine-based catalysts onto solid supports, leading to the development of heterogeneous organocatalysts. Porous organic polymers (POPs) have emerged as ideal materials for this purpose due to their high stability, inherent porosity, and tunable nature. rsc.orgrsc.orgresearchgate.net

By incorporating chiral pyrrolidine moieties into the framework of these polymers, it is possible to create highly effective heterogeneous organocatalysts. rsc.orgrsc.org A "bottom-up" approach, where the catalyst is an integral part of the polymer structure, ensures readily accessible and uniformly distributed catalytic sites. rsc.orgresearchgate.net

One successful example is a pyrrolidine-based chiral porous polymer (Py-CPP) synthesized through a Sonogashira–Hagihara coupling reaction. rsc.orgrsc.org This material has proven to be an effective catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in pure water, achieving high yields (up to 98%) and excellent enantioselectivities (up to 99%). rsc.orgrsc.org The hydrophobic nature of the polymer framework allows these reactions to proceed efficiently even in an aqueous medium. rsc.org

Other approaches include the post-functionalization of porous structures with pyrrolidine derivatives. mdpi.com These heterogeneous catalysts have been successfully applied in various asymmetric reactions, including Michael additions and aldol (B89426) reactions, with the advantage of being easily recovered and reused. mdpi.com

Table 2: Performance of a Pyrrolidine-Based Chiral Porous Polymer (Py-CPP) in Asymmetric Michael Addition

| Substrate (Nitroolefin) | Yield (%) | Enantioselectivity (ee, %) |

| (E)-(2-nitrovinyl)benzene | 81 | 83 |

| Other nitroolefins | up to 98 | up to 99 |

Data from a study on heterogeneous organocatalysis in water. rsc.org

Integration of Pyrrolidine-Based Catalysts in Industrial Processes

The transition of pyrrolidine-based catalytic systems from laboratory-scale research to industrial applications is an area of active development. The affordability and scalability of producing pyrrolidine acetate, for instance, are key advantages. vulcanchem.com Industrial synthesis can utilize readily available starting materials like tetrahydrofuran (B95107) (THF) and ammonia (B1221849). vulcanchem.com

The high efficiency, recyclability, and environmentally friendly nature of pyrrolidinium acetate and related organocatalysts make them attractive for industrial processes. rsc.orgvulcanchem.com Their application in the synthesis of pharmaceutical intermediates is particularly significant, as the pyrrolidine ring is a common scaffold in many drugs. vulcanchem.comnih.gov The ability to perform reactions under mild, solvent-free conditions can lead to substantial cost savings and waste reduction on an industrial scale.

Furthermore, the development of robust heterogeneous pyrrolidine-based catalysts, such as those embedded in porous polymers, addresses the critical industrial need for catalyst recovery and continuous flow processes. rsc.orgmdpi.com While widespread industrial adoption is still emerging, the promising research findings suggest a strong potential for pyrrolidine-based catalysts to play a more significant role in large-scale chemical manufacturing in the future.

Pyrrolidine Derivatives in Polymer Chemistry and Materials Science

The integration of chiral pyrrolidine units into solid supports has led to the development of advanced heterogeneous catalysts for asymmetric synthesis. csic.esrsc.org A notable example is a chiral mesoporous hybrid material, designated HybPyr, synthesized by incorporating pyrrolidine moieties directly into a siliceous framework. csic.esrsc.org This is achieved by using a specific bis-silylated pyrrolidine precursor in a sol-gel process, which ensures a homogeneous distribution of the chiral active sites throughout the material's porous network. csic.es Characterization techniques have confirmed the stability and integrity of the pyrrolidine units within the solid structure. csic.esrsc.org

These hybrid materials function as excellent, recyclable catalysts for enantioselective reactions, particularly the Michael addition of linear aldehydes to β-nitrostyrene derivatives. csic.esrsc.org The defined chiral environment provided by the pyrrolidine-functionalized pores allows for high stereocontrol, leading to reaction products with high yields and enantioselectivities. csic.esresearchgate.net The heterogeneous nature of the HybPyr catalyst simplifies product purification and allows for the catalyst to be easily recovered and reused over multiple cycles without significant loss of activity, contributing to more sustainable chemical processes. researchgate.netresearchgate.net The catalytic performance is attributed to the basicity and chiral structure of the pyrrolidine fragments integrated within the mesoporous support. researchgate.net

Table 3: Catalytic Performance of HybPyr in Asymmetric Michael Addition

| Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | >99 | 93:7 | 96 (syn) |

| Butanal | trans-β-Nitrostyrene | >99 | 94:6 | 97 (syn) |

| Pentanal | trans-β-Nitrostyrene | >99 | 94:6 | 97 (syn) |

Data sourced from studies on chiral hybrid materials based on pyrrolidine units. csic.esrsc.org

Pyrrolidine derivatives are valuable building blocks for creating functional Porous Organic Polymers (POPs), a class of materials known for high stability, inherent porosity, and tunable functionalities. researchgate.net These chiral POPs can be synthesized using a "bottom-up" strategy, where a monomer containing the pyrrolidine moiety is copolymerized to form the network. researchgate.net For instance, a pyrrolidine-based chiral porous polymer (Py-CPP) was constructed through a Sonogashira-Hagihara coupling reaction, resulting in a material with extensive porosity and uniformly distributed, accessible catalytic sites. researchgate.net

Alternatively, pyrrolidine units can be introduced into a pre-existing porous network via post-synthetic modification. mdpi.com This method allows for the precise control of the density of catalytic sites within the polymer framework. For example, imine-based covalent organic frameworks (COFs) have been functionalized with pyrrolidine units to a desired loading percentage. mdpi.com

These pyrrolidine-functionalized POPs and COFs have proven to be highly effective heterogeneous organocatalysts. They have been successfully applied in asymmetric Michael additions, affording desired products with high yields and excellent enantioselectivities, even when performing the reaction in water. researchgate.netmdpi.com The robust, porous structure of the polymer network protects the catalytic sites and facilitates the diffusion of substrates and products, while its insolubility allows for easy recovery and reuse, making it an ideal platform for sustainable catalysis. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Pyrrolidine Acetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of organic molecules, offering unparalleled information about the chemical environment of individual atoms. For pyrrolidine-acetate systems, various NMR experiments are employed to probe the proton and carbon skeletons, investigate fluorinated analogues, and determine three-dimensional structures.

¹H NMR for Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment of hydrogen atoms within a molecule. In a pyrrolidine-acetate system, the spectrum would display distinct signals for the protons on the pyrrolidine (B122466) ring and the methyl protons of the acetate (B1210297) counter-ion.

The pyrrolidine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. Protons on carbons adjacent to the nitrogen atom (C2 and C5) are deshielded due to the electronegativity of the nitrogen, causing them to resonate at a lower field (higher ppm value) compared to the protons on C3 and C4. pitt.edu These protons typically appear as multiplets due to spin-spin coupling with adjacent protons. The protons on C3 and C4 are in a more shielded environment and thus appear at a higher field (lower ppm value). pitt.edu In substituted pyrrolidines, the introduction of chiral centers can lead to the diastereotopicity of methylene protons, resulting in more complex AA'BB' coupling patterns. researchgate.net

The acetate methyl protons are expected to produce a sharp singlet in the upfield region of the spectrum, typically around 1.9 ppm, characteristic of a methyl group adjacent to a carboxylate.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrrolidine Acetate Note: Data is compiled from typical values for pyrrolidine and acetate moieties. Actual values may vary based on solvent and concentration.

| Protons | Multiplicity | Typical Chemical Shift (δ) in ppm |

| Pyrrolidine N-H ₂⁺ | Broad Singlet | Variable (depends on solvent and concentration) |

| Pyrrolidine C2/C5-H ₂ | Multiplet | ~3.0 - 3.3 |

| Pyrrolidine C3/C4-H ₂ | Multiplet | ~1.8 - 2.1 |

| Acetate CH ₃ | Singlet | ~1.9 |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. compoundchem.com In the ¹³C NMR spectrum of pyrrolidine acetate, distinct signals are expected for the carbons of the pyrrolidine ring and the two carbons of the acetate ion.

Similar to the proton environments, the carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5) are deshielded and appear at a lower field compared to the C3 and C4 carbons. pitt.eduspectrabase.com The acetate ion will show two signals: one for the methyl carbon at a high field and one for the carboxylate carbon at a very low field, typically above 170 ppm. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrrolidine Acetate Note: Data is compiled from typical values for pyrrolidine and acetate moieties. Actual values may vary based on solvent and concentration.

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| Pyrrolidine C2/C5 | ~47 |

| Pyrrolidine C3/C4 | ~25 |

| Acetate C H₃ | ~21 |

| Acetate C OO⁻ | ~175-180 |

¹⁹F NMR for Fluorinated Pyrrolidine Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorinated compounds. rsc.org The incorporation of fluorine into pyrrolidine derivatives serves as a powerful probe for structural and environmental studies because there is no background signal for ¹⁹F in biological systems. nih.gov The large chemical shift dispersion and sensitivity to the local electronic environment make ¹⁹F NMR an ideal tool. nih.gov

In studies involving fluorinated pyrrolidine derivatives, such as fluoroprolines, ¹⁹F NMR can be used to:

Monitor the incorporation of the fluorinated moiety into larger molecules like peptides. researchgate.net

Investigate conformational changes, as the fluorine chemical shift is sensitive to the pucker of the pyrrolidine ring. researchgate.net

Study reaction mechanisms and kinetics where the fluorinated molecule acts as a convenient reporter. nih.gov

The technique relies on observing the chemical shifts of the ¹⁹F nucleus and its coupling constants (J-coupling) with nearby ¹H and ¹³C nuclei to elucidate the structure of the fluorinated moiety. rsc.org

NOESY/ROESY for Stereochemical Assignments

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the stereochemistry and spatial proximity of atoms within a molecule. libretexts.orgacdlabs.com Unlike COSY, which shows through-bond correlations, NOESY and ROESY detect through-space interactions between nuclei that are close to each other (typically within 5 Å). acdlabs.com

These techniques are crucial for assigning the relative stereochemistry of substituted pyrrolidine rings. For instance, a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are on the same face of the ring. acdlabs.com This information is invaluable for distinguishing between diastereomers, where atoms are connected in the same order but differ in their spatial arrangement. libretexts.org

The choice between NOESY and ROESY often depends on the molecular weight of the compound. For small to medium-sized molecules like many pyrrolidine derivatives, ROESY can be preferable as it avoids the issue of zero or near-zero NOEs that can occur for molecules of a certain size. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. acs.org For pyrrolidine acetate, HRMS would be used to confirm the presence of both the pyrrolidinium (B1226570) cation (C₄H₁₀N⁺) and the acetate anion (C₂H₃O₂⁻).

In a typical ESI-TOF (Electrospray Ionization-Time of Flight) experiment, the pyrrolidinium cation would be observed in positive ion mode. The experimentally measured m/z value would be compared to the calculated exact mass to confirm the elemental formula C₄H₁₀N⁺. This confirmation provides definitive evidence of the compound's identity and purity. acs.org

Low-Resolution Mass Spectrometry for Molecular Weight Confirmation

Low-resolution mass spectrometry (LRMS) serves as a fundamental tool for confirming the molecular weight of the constituent ions of pyrrolidine acetate. As an ionic compound, it is composed of the pyrrolidinium cation ([C₄H₁₀N]⁺) and the acetate anion ([C₂H₃O₂]⁻).

In a typical mass spectrometry experiment, the molecular ions or characteristic fragments are detected. The molecular weight of the neutral pyrrolidine molecule is 71.1210 g/mol . nist.govnist.gov Upon protonation to form the pyrrolidinium cation, the expected mass-to-charge ratio (m/z) would be approximately 72.13. The acetate anion has a molecular weight of approximately 59.04 g/mol .

Depending on the ionization technique and polarity, LRMS would be expected to show peaks corresponding to these ions. For instance, in negative ion mode, the acetate ion could be monitored. nih.gov Studies on related pyrrolidinium-based ionic liquids indicate that thermal evaporation can occur as neutral ion pairs, with subsequent ionization in the mass spectrometer leading to the detection of the cation. acs.org Fragmentation of the pyrrolidinium cation is also possible, with studies on similar structures showing that a primary fragmentation pathway can involve the loss of the neutral pyrrolidine ring. acs.org

| Ion | Formula | Calculated Molecular Weight (g/mol) | Expected m/z |

|---|---|---|---|

| Pyrrolidinium (Cation) | [C₄H₁₀N]⁺ | 72.13 | ~72 |

| Acetate (Anion) | [C₂H₃O₂]⁻ | 59.04 | ~59 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular structure of pyrrolidine acetate by probing the vibrational modes of its chemical bonds.

FT-IR spectroscopy is a powerful method for identifying the functional groups present in pyrrolidine acetate. The spectrum of this ionic compound is a composite of the absorptions from the pyrrolidinium cation and the acetate anion.

The pyrrolidinium cation, as a secondary amine salt, exhibits characteristic absorptions. The N-H stretching vibrations in secondary amines typically appear in the 3300 to 3500 cm⁻¹ range. openstax.org However, in the salt, the formation of the N-H₂⁺ group leads to different, often broader, absorptions. A key characteristic of secondary amine salts is the appearance of NH₂⁺ deformation (bending) vibrations in the region of 1620 to 1560 cm⁻¹. cdnsciencepub.com The C-N stretching of aliphatic amines is observed in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org

The acetate anion shows two principal characteristic bands due to the carboxylate group (COO⁻). These are a strong asymmetrical stretching vibration, typically in the range of 1650-1510 cm⁻¹, and a symmetrical stretching vibration between 1400-1280 cm⁻¹. 911metallurgist.com The C-H stretching and bending vibrations from the alkyl parts of both ions appear in their usual regions (approx. 2850-3000 cm⁻¹ for stretching).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ion |

|---|---|---|---|

| N-H₂⁺ | Stretching | ~3000 (Broad) | Pyrrolidinium |

| N-H₂⁺ | Bending (Deformation) | 1620 - 1560 | Pyrrolidinium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Both |

| COO⁻ | Asymmetrical Stretching | 1650 - 1510 | Acetate |

| COO⁻ | Symmetrical Stretching | 1400 - 1280 | Acetate |

| C-N (Aliphatic) | Stretching | 1250 - 1020 | Pyrrolidinium |

FT-Raman spectroscopy provides vibrational data that is complementary to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. researchgate.net This selection rule difference means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

For pyrrolidine acetate, FT-Raman would be particularly useful for observing vibrations of the carbon backbone and symmetric stretches. The C-C stretching vibrations within the pyrrolidine ring, which might be weak in the IR spectrum, would be expected to produce distinct signals in the Raman spectrum. Furthermore, the symmetric stretching vibration of the acetate's COO⁻ group is typically a strong band in Raman spectra. rsc.org This complementary data allows for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure. researchgate.net

Attenuated Total Reflection (ATR)-FT-IR spectroscopy is a surface-sensitive technique ideal for analyzing samples in their native state, including liquids and solids, without extensive preparation. researchgate.net When combined with imaging, it becomes a powerful tool for in situ monitoring of chemical processes, providing both spectral and spatial information over time. researchgate.nettsinghua.edu.cn

This technique could be applied to monitor processes involving pyrrolidine acetate, which can be classified as a protic ionic liquid. thieme-connect.de For example, in a synthesis reaction, the formation of the pyrrolidinium and acetate ions could be tracked in real-time by monitoring the appearance and growth of their characteristic IR absorption bands (e.g., the COO⁻ stretch of acetate or the N-H₂⁺ bend of pyrrolidinium). tsinghua.edu.cn In crystallization studies, ATR-FT-IR imaging could visualize the spatial distribution and phase changes of the compound on a surface. The technique is well-suited for studying intermolecular interactions in ionic liquids and their mixtures at interfaces. researchgate.netnih.gov

Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state.

The pyrrolidinium acetate compound is composed of saturated ions. The pyrrolidinium cation contains only sigma (σ) bonds (C-C, C-H, C-N, N-H) and non-bonding (n) electrons on the nitrogen atom. The acetate anion contains σ bonds, n electrons on the oxygen atoms, and a pi (π) system within the carboxylate group.

The possible electronic transitions are therefore n→σ* and σ→σ* for the pyrrolidinium cation, and n→π, π→π, n→σ, and σ→σ for the acetate anion. Transitions involving σ electrons (σ→σ) require very high energy and occur in the vacuum UV region (<200 nm). science-softcon.de Transitions involving non-bonding electrons require less energy. For saturated amines and carboxylates, the lowest energy transitions (n→σ and n→π*, respectively) typically occur at the edge of the conventional UV range, often below or around 200 nm. science-softcon.de

Consequently, a UV-Vis spectrum of pyrrolidine acetate recorded in the standard 200-800 nm range would be expected to show minimal to no absorption, as the compound lacks the extended conjugation necessary for electronic transitions in the near-UV or visible regions. Any observed absorption would likely be the tail end of a strong absorption band centered in the far-UV region.

| Ion | Available Electrons | Lowest Energy Transition | Expected Absorption Region |

|---|---|---|---|

| Pyrrolidinium | σ, n | n → σ | Far UV (< 200 nm) |

| Acetate | σ, π, n | n → π | Far UV (~200 nm) |

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is a critical analytical technique for investigating the electronic structure and dynamics of molecules. In the context of pyrrolidinium-based ionic liquids, including pyrrolidine acetate, this method provides insights into their potential luminescent properties upon excitation with ultraviolet or visible light. The emission characteristics, such as emission wavelength, quantum yield, and Stokes shift, are fundamental parameters derived from fluorescence spectroscopy.

Detailed experimental studies on the intrinsic fluorescence of the simple salt "pyrrolidine, acetate" are not extensively available in the current scientific literature. However, theoretical and computational studies on the photophysical properties of the pyrrolidinium cation provide a basis for understanding the potential emission behavior of pyrrolidine-acetate systems.

Theoretical Predictions of Pyrrolidinium Cation Photoluminescence

Computational studies have been conducted to predict the absorption, fluorescence, and phosphorescence spectra of various cations used in ionic liquids, including the pyrrolidinium cation. These theoretical models offer valuable insights into the likely photoluminescent behavior of such compounds in the absence of extensive experimental data.

One theoretical study calculated the photophysical properties of several ionic liquid cations, including pyrrolidinium. The findings from this computational analysis suggest that the pyrrolidinium cation is expected to exhibit fluorescence in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov Furthermore, the same study predicted that the pyrrolidinium cation might show phosphorescence in the visible range. nih.gov The distinction between fluorescence and phosphorescence lies in the electron spin state transitions, with fluorescence being a rapid emission from a singlet excited state and phosphorescence being a much slower emission from a triplet excited state. nih.gov

The following table summarizes the theoretically predicted photophysical properties for the pyrrolidinium cation based on computational models. It is important to note that these are not experimentally determined values for pyrrolidine acetate.

| Property | Predicted Characteristic for Pyrrolidinium Cation | Reference |

| Fluorescence Spectrum | UV Range | nih.gov |

| Phosphorescence Spectrum | Visible Range | nih.gov |

| Fluorescence Radiative Lifetime | Shorter than piperidinium (B107235) cation | nih.gov |

Considerations for the Pyrrolidine-Acetate System

In practice, the fluorescence of simple, non-aromatic ionic liquids is often weak. Studies on other pyrrolidinium-based ionic liquids have utilized fluorescent probes—molecules that are intentionally added to the system to study its properties through their own fluorescence—rather than measuring the intrinsic fluorescence of the ionic liquid itself. nih.gov This approach is common when the inherent fluorescence of the solvent or ionic liquid is negligible or not the primary focus of the investigation.

Biological Chemistry Research on Pyrrolidine Derivatives Focus on in Vitro Interactions and Mechanisms

Enzyme Inhibition Studies (In Vitro)

The inhibitory potential of various pyrrolidine (B122466) derivatives has been evaluated against a range of enzymes implicated in different disease pathways. These in vitro studies provide crucial insights into the structure-activity relationships of these compounds.

Inhibition of α-Amylase and α-Glucosidase

The inhibition of carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have demonstrated the potential of pyrrolidine derivatives as inhibitors of these enzymes.

A series of N-substituted-acetylpyrrolidine derivatives were synthesized and evaluated for their inhibitory activity. nih.gov Specifically, N-(benzyl)-2-acetylpyrrolidine (4a) and another derivative (4b) showed inhibitory effects on both α-glucosidase and α-amylase. nih.gov Compound 4a exhibited a higher inhibitory potential against α-glucosidase, with an IC50 value of 0.52 ± 0.02 mM, compared to its effect on α-amylase (IC50 = 2.72 ± 0.09 mM). nih.gov

In another study, pyrrolidine-chalcone hybrids were synthesized and tested for their dual inhibitory effects. acs.org Compound 3 from this series demonstrated excellent dual inhibition with an IC50 value of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. acs.org Notably, most of the synthesized chalcone (B49325) derivatives were found to be more active than the standard drug, acarbose, in the α-amylase inhibition assay. acs.org

Furthermore, ketone derivatives of succinimide, which contains a pyrrolidine-2,5-dione ring, have also been investigated. semanticscholar.org Compound BW1, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione, showed significant inhibitory activity against both α-amylase and α-glucosidase with IC50 values of 13.90 µg/ml and 10.49 µg/ml, respectively. semanticscholar.org

Research on 4-hydroxymethyl-1-methyl pyrrolidine derivatives also identified potent α-glucosidase inhibitors. tandfonline.com Compound 3a from this series displayed an IC50 value of 1.116 µM. tandfonline.com Similarly, a 4-methoxy analogue of N-Boc-proline amides, compound 3g, showed noteworthy inhibitory activity against both α-amylase and α-glucosidase with IC50 values of 26.24 and 18.04 μg/mL, respectively. nih.gov

Table 1: In Vitro Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM | nih.gov |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM | nih.gov |

| Pyrrolidine-chalcone hybrid (3) | α-Amylase | 14.61 ± 0.12 μM | acs.org |

| Pyrrolidine-chalcone hybrid (3) | α-Glucosidase | 25.38 ± 2.09 μM | acs.org |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | α-Amylase | 13.90 µg/ml | semanticscholar.org |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | α-Glucosidase | 10.49 µg/ml | semanticscholar.org |

| 4-hydroxymethyl-1-methyl pyrrolidine derivative (3a) | α-Glucosidase | 1.116 µM | tandfonline.com |

| 4-methoxy analogue of N-Boc-proline amide (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

| 4-methoxy analogue of N-Boc-proline amide (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose metabolism, making it a prime target for anti-diabetic drugs. benthamdirect.comnih.gov The pyrrolidine scaffold is a key feature of many potent DPP-4 inhibitors as it mimics the structure of proline. ingentaconnect.com

The stereochemistry of the pyrrolidine ring is critical for effective interaction with the catalytic pocket of DPP-4, particularly with residues like Ser630 and Tyr662. tandfonline.com For instance, the nitrile group on the pyrrolidine ring of vildagliptin (B1682220) forms a reversible covalent interaction with the catalytic serine residue of DPP-4. tandfonline.com

A study on 2-benzylpyrrolidine (B112527) derivatives revealed that compound (2) was the most active inhibitor among the newly designed compounds, with an IC50 of 0.3 ± 0.03 µM. oatext.com This highlighted the importance of the reduced ring size of pyrrolidine in comparison to a piperazine (B1678402) ring in the lead compound. oatext.com Further research into cis-2,5-dicyanopyrrolidine α-amino amides identified 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile (1c) as a slow-binding, selective inhibitor of DPP-IV. acs.org

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in folate metabolism and a well-established target for anticancer and antimicrobial therapies. nih.govresearchgate.net Pyrrolidine derivatives have shown promise as DHFR inhibitors.

A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. nih.gov These compounds exhibited potent inhibition with IC50 values ranging from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM. nih.govresearchgate.net Among them, derivative 5d displayed the highest inhibitory activity. nih.gov Another study focused on 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamide derivatives, where compound 19a was the most potent with an IC50 value of 12.37 μM. tandfonline.com

Table 2: In Vitro Inhibition of DHFR by Pyrrolidine Derivatives

| Compound Series | Most Potent Compound | IC50 Value | Source |

|---|---|---|---|

| 4-pyrrolidine-based thiosemicarbazones | 5d | 12.37 ± 0.48 μM - 54.10 ± 0.72 μM | nih.govresearchgate.net |

| 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamides | 19a | 12.37 μM | tandfonline.com |

Inhibition of Beta-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)

Beta-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) is a key enzyme in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for novel antibiotics. scielo.org.mxproquest.com

Research on sulphonyl urea (B33335) derivatives containing a pyrrolidine moiety has shown potential for FabH inhibition. scielo.org.mx In one study, a series of chrysin (B1683763) derivatives were modified at the C-7 position with a pyrrolidine moiety. pkusz.edu.cn Compound 3g from this series was identified as a good inhibitor of E. coli FabH, suggesting that the heterocyclic moiety at this position is crucial for inhibitory activity. pkusz.edu.cn

Inhibition of Matrix Metalloproteinases (MMPs) and Tyrosine Kinase Receptors

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer metastasis. mdpi.com Tyrosine kinase receptors are also key targets in cancer therapy. nih.gov

Benzofuroxan (B160326) pyrrolidine derivatives have been evaluated for their inhibitory activities against MMP-2 and MMP-9. tandfonline.com Compounds 20a, 20b, 20c, and 20d displayed potent inhibition of MMP-2 with IC50 values of 0.102, 0.182, 0.345, and 0.414 µM, respectively, and MMP-9 with IC50 values of 0.162, 0.242, 0.388, and 0.524 µM, respectively. tandfonline.com Another study on benzofuroxane pyrrolidine hydroxamates also identified potent inhibitors of MMP-2 and MMP-9, with compounds 32a and 32b showing IC50 values in the nanomolar range. ua.es

Furthermore, the NF-κB inhibitor, pyrrolidine dithiocarbamate, has been shown to suppress cell invasion and MMP-2 expression in vitro. spandidos-publications.com

Molecular Docking and In Silico Studies of Binding Modes

Molecular docking and other in silico methods are powerful tools for understanding the binding interactions between pyrrolidine derivatives and their target enzymes at the molecular level.

For α-amylase and α-glucosidase inhibitors, molecular docking studies have corroborated experimental findings. nih.gov The docking of potent pyrrolidine derivatives into the active sites of these enzymes revealed favorable binding interactions that explain their inhibitory activity. nih.govresearchgate.net

In the context of DPP-4 inhibition, molecular docking has been instrumental in designing novel pyrrolidine derivatives. benthamdirect.comresearchgate.net These studies have shown that the pyrrolidine scaffold effectively mimics proline and that specific substitutions can enhance binding affinity by forming key interactions with active site residues. benthamdirect.comingentaconnect.comresearchgate.net For instance, the presence of a bulky electropositive substituent at the R1 position and a non-bulky electronegative substituent at the R2 position of the pyrrolidine scaffold may lead to favorable interactions. benthamdirect.comresearchgate.net

Molecular docking of DHFR inhibitors has helped to elucidate the binding modes of 4-pyrrolidine-based thiosemicarbazones. nih.gov These in silico studies, in conjunction with in vitro data, provide a comprehensive understanding of the structure-activity relationships. nih.govresearchgate.net The presence of a pyrrolidine ring on a pyrimidine (B1678525) scaffold has been shown to contribute to hydrophobic interactions with key amino acid residues in the DHFR active site. jrespharm.com

Regarding FabH, molecular docking studies of sulphonyl urea derivatives containing a pyrrolidine moiety have helped to correlate their chemical structures with their antimicrobial activity. scielo.org.mx Similarly, the docking of a chrysin derivative with a pyrrolidine moiety into the active site of E. coli FabH revealed potential hydrophobic interactions. pkusz.edu.cn

For MMPs, molecular docking of benzofuroxan pyrrolidine derivatives has helped to identify the binding interactions of the most potent compounds, providing a rationale for their inhibitory activity. tandfonline.com In the field of tyrosine kinase inhibitors, molecular docking has been used to show that certain pyrimidine derivatives can bind to EGFR in a manner similar to known inhibitors, forming crucial hydrogen bonds with key residues like Met793 and Lys745. nih.gov

Computational Analysis of Ligand-Enzyme Interactions and Binding Affinities

Computational methods are pivotal in understanding how pyrrolidine derivatives interact with their biological targets at a molecular level. These in silico approaches allow for the prediction of binding affinities and the elucidation of interaction modes, guiding the design of more potent and selective inhibitors.

Molecular docking and molecular dynamics (MD) simulations are primary tools used to investigate these interactions. For instance, computational studies on pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, implicated in Alzheimer's disease, have been conducted. nih.gov These studies utilized a ligand-based pharmacophore model to screen chemical databases for drug-like molecules. Subsequent molecular docking identified compounds with favorable binding scores. nih.gov MD simulations further refined these findings, revealing that four pyrrolidine-2,3-dione derivatives could act as novel candidate inhibitors of Cdk5/p25. nih.gov The stability of the protein-ligand complexes was assessed by monitoring the root mean square deviation (RMSD), which showed an average value of approximately 2.15 Å over a 30-nanosecond simulation period, indicating stable binding. nih.gov

Similarly, in the context of anti-inflammatory drug design, molecular docking analysis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones identified these compounds as ligands for inducible nitric oxide synthase (iNOS). beilstein-journals.org The binding affinity of one derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e), was calculated to be -9.51 kcal/mol, indicating a strong interaction. beilstein-journals.org Furthermore, a study on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] demonstrated a significant correlation between molecular docking values (ΔG) and the experimentally determined inhibitory activity. mdpi.comnih.gov

Identification of Key Residues and Interaction Types

The effectiveness of a pyrrolidine-based inhibitor is largely determined by its specific interactions with amino acid residues within the target enzyme's active site. Computational analyses are instrumental in identifying these key interactions, which commonly include hydrogen bonding, hydrophobic interactions, and pi-pi stacking.

In the study of pyrrolidine-2,3-dione derivatives and the Cdk5/p25 complex, molecular interactions analysis revealed that the inhibitors occupied the ATP-binding site of the enzyme, forming stable interactions. nih.gov For the anti-inflammatory pyrrolidine-2,3-dione derivatives targeting iNOS, molecular docking showed hydrogen bond formation with Cys200 and Ser242 residues, while van der Waals interactions also contributed to the stability of the ligand-iNOS complexes. beilstein-journals.org The presence of an electron-withdrawing nitro group on a derivative enhanced hydrogen bonding with Cys200, leading to higher inhibitory activity. beilstein-journals.org

Research on pyrrolidine derivatives as inhibitors of gelatinases (MMP-2 and MMP-9) also utilized molecular docking to predict the binding modes and identify key interacting residues. researchgate.net MD simulations further validated these findings, confirming the stability of the predicted ligands in the binding sites of both MMP-2 and MMP-9. researchgate.net Hydrogen bonding plays a crucial role in determining the binding strength of a ligand with its target protein. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. tandfonline.comresearchgate.net For pyrrolidine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. tandfonline.comresearchgate.net

The pyrrolidine scaffold itself offers unique physicochemical properties, including hydrophilicity, basicity, and structural rigidity, making it a valuable pharmacophore. tandfonline.com Modifications at various positions on the pyrrolidine ring can significantly impact biological activity. tandfonline.com

Influence of Substituent Modifications on In Vitro Biological Activity

The type and position of substituents on the pyrrolidine ring are critical determinants of in vitro biological activity. Extensive research has shown that modifications at the N1, 3rd, and 5th positions provide significant opportunities for optimizing interactions with biological targets. tandfonline.com

In the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], SAR studies of pyrrolidine pentamine derivatives revealed that while truncating the molecule led to a loss of activity, modifying functionalities and stereochemistry had varied effects. mdpi.comnih.gov Specifically, alterations at the R1 position of the most active compounds reduced inhibitory levels, highlighting the importance of an S-phenyl moiety at this location. mdpi.comnih.gov Conversely, modifications at the R3, R4, and R5 positions showed potential for optimization. mdpi.comnih.gov

For pyrrolidine-2,5-dione derivatives with anticonvulsant properties, SAR analysis indicated that compounds with electron-donating groups, such as methoxy (B1213986) and methyl, had lower IC50 values than derivatives with electron-withdrawing groups. nih.gov In another study on thiazole-based pyrrolidine derivatives, a 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria. biointerfaceresearch.com

The table below summarizes the influence of substituent modifications on the in vitro biological activity of various pyrrolidine derivatives.

| Pyrrolidine Derivative Class | Target | Key Substituent Modification Findings |

| Pyrrolidine-2,3-diones | Cdk5/p25 | Four derivatives identified as novel candidate inhibitors. nih.gov |

| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | iNOS | An electron-withdrawing nitro group enhanced hydrogen bonding and inhibitory activity. beilstein-journals.org |

| Pyrrolidine pentamines | AAC(6′)-Ib | An S-phenyl moiety at the R1 position was essential for activity; modifications at R3, R4, and R5 offered optimization potential. mdpi.comnih.gov |

| Pyrrolidine-2,5-diones | Not Specified | Electron-donating groups (methoxy, methyl) resulted in lower IC50 values for anticonvulsant activity. nih.gov |

| Thiazole-based pyrrolidines | Bacteria | A 4-F-phenyl derivative showed selective inhibition of Gram-positive bacteria. biointerfaceresearch.com |

In Vitro Antimicrobial Activity Investigations

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrrolidine derivatives have shown promise in this area, with numerous studies investigating their in vitro activity against a range of bacteria and fungi. tandfonline.com

Evaluation Against Gram-Positive (e.g., Staphylococcus aureus) and Gram-Negative (e.g., Escherichia coli) Bacteria

Several studies have demonstrated the antibacterial potential of pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. For example, some piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives have been screened for their in vitro antimicrobial activity against standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tandfonline.comnih.govtandfonline.com Certain compounds inhibited the growth of all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/ml. tandfonline.comnih.govtandfonline.com It was generally observed that these compounds exhibited lower antimicrobial activity against Gram-negative bacteria. tandfonline.com

In another study, novel thiazole-based pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity. One compound, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria, including S. aureus, but showed no activity against Gram-negative bacteria like E. coli. biointerfaceresearch.com A novel synthesized pyrrolizidine (B1209537) alkaloid, PA-1, demonstrated strong antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL and was most active against S. aureus and E. coli. mdpi.com

The table below presents a summary of the in vitro antibacterial activity of various pyrrolidine derivatives.

| Pyrrolidine Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

| Substituted halogenobenzene derivatives | MIC: 32–128 mg/ml tandfonline.com | MIC: 32–512 μg/ml tandfonline.comnih.govtandfonline.com |

| Thiazole-based derivative (4-F-phenyl) | Exhibited antibacterial activity biointerfaceresearch.com | No zone of inhibition observed biointerfaceresearch.com |

| Pyrrolizidine alkaloid (PA-1) | MIC: 0.0039–0.025 mg/mL mdpi.com | MIC: 0.0039–0.025 mg/mL mdpi.com |

Assessment Against Fungi (e.g., Cryptococcus neoformans)

In addition to their antibacterial properties, pyrrolidine derivatives have also been investigated for their antifungal activity. Invasive fungal infections, particularly in immunocompromised individuals, represent a significant health challenge, necessitating the development of new antifungal drugs.

Several novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed and synthesized as potential chitin (B13524) synthase inhibitors and antifungal agents. nih.govnih.gov These compounds displayed selective and broad-spectrum antifungal activity in vitro. nih.gov Some of these derivatives showed antifungal activities against Cryptococcus neoformans that were as high as the standard drug fluconazole. nih.gov Another study on dispiropyrrolidine tethered piperidone heterocyclic hybrids also reported activity against clinical isolates of Cryptococcus neoformans with MIC values ranging from 0.5 to 4 mg/mL. researchgate.net

Furthermore, a series of s-triazine derivatives were examined for their antifungal activity against C. neoformans, with one compound bearing a 4-ethyl substituted phenyl group showing the highest growth inhibition of approximately 30% at 32 µg/mL. mdpi.com Thiochromanone derivatives containing an indole (B1671886) skeleton have also shown promise, with some compounds demonstrating potent inhibition of Cryptococcus neoformans at a concentration of 4 µg/mL. jst.go.jp

The table below provides a summary of the in vitro antifungal activity of various pyrrolidine derivatives against Cryptococcus neoformans.

| Pyrrolidine Derivative Class | In Vitro Antifungal Activity against Cryptococcus neoformans |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Activity comparable to fluconazole. nih.gov |

| Dispiropyrrolidine tethered piperidone hybrids | MIC: 0.5–4 mg/mL. researchgate.net |

| s-Triazine derivatives | ~30% growth inhibition at 32 µg/mL for the 4-ethyl substituted phenyl derivative. mdpi.com |

| Thiochromanone derivatives with indole skeleton | Inhibition at a concentration of 4 µg/mL. jst.go.jp |

Future Research Directions and Emerging Academic Applications

Development of Next-Generation Pyrrolidinium (B1226570) Acetate (B1210297) Catalysts with Enhanced Selectivity and Efficiency

The development of new and efficient synthetic strategies for creating asymmetrically substituted chiral pyrrolidines is a significant area of interest. mdpi.com The goal is to optimize the efficiency and selectivity of pyrrolidine-derived organocatalysts, adapting them for use with more complex or less reactive substrates. mdpi.com Researchers are actively modifying the structure of these catalysts, particularly by introducing different groups at the C2-position of the pyrrolidine (B122466) ring, to enhance their performance and overcome the limitations of earlier catalysts like proline. mdpi.com

A key focus is improving enantioselectivity in asymmetric synthesis. nih.gov By constraining the flexibility of the amine fragment within a pyrrolidine ring, researchers aim to eliminate conformations that lead to lower selectivity. nih.gov This approach has shown promise, with pyrrolidine-based catalyst systems demonstrating significant improvements in both reactivity and selectivity in reactions like trimethylenemethane cycloadditions. nih.gov For instance, the use of a diphenylpyrrolidine ligand led to a substantial increase in enantiomeric excess. nih.gov

Future work will likely involve the synthesis and testing of new chiral gold(I) complexes with pyrrolidinyl ligands for enantioselective cycloaddition reactions. nih.govacs.org The design of these next-generation catalysts often involves creating variations of existing successful structures to modulate steric and electronic properties, which can lead to faster reactions and improved enantioselectivities. nih.govacs.org The recyclability of pyrrolidinium acetate catalysts is another crucial aspect, with studies showing that the catalyst can be reused for multiple cycles without a significant loss of activity, making it a sustainable option for chemical synthesis. vulcanchem.comresearchgate.net

Table 1: Comparison of Pyrrolidinium Acetate with Other Catalysts

| Catalyst | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidinium Acetate | Synthesis of 2-phenyl benzimidazoles | Solvent-free, Room Temp | 96 | researchgate.netthieme-connect.de |

| Pyrrolidinium Formate (B1220265) | Synthesis of 2-phenyl benzimidazoles | Solvent-free, Room Temp | Lower than acetate | researchgate.net |

| Pyrrolidinium Trifluoroacetate (B77799) | Synthesis of 2-phenyl benzimidazoles | Solvent-free, Room Temp | Lower than acetate | researchgate.net |

Exploration of Pyrrolidine-Acetate Systems in Novel Organic Transformations

Pyrrolidine, acetate has proven to be an effective catalyst in a variety of organic reactions, often under environmentally friendly, solvent-free conditions. thieme-connect.comresearchgate.net Its applications include the synthesis of pharmacologically important compounds like 2-phenyl benzimidazoles and 2-phenyl benzothiazoles. thieme-connect.comthieme-connect.de These reactions proceed with high yields in short reaction times at room temperature. thieme-connect.comthieme-connect.de

The Knoevenagel condensation is another area where pyrrolidinium acetate has shown significant promise. rsc.orgrsc.org It efficiently catalyzes the reaction between long-chain aldehydes and 1,3-dicarbonyl compounds under solvent-free conditions, producing long-chain alkylidenes, which are important intermediates. rsc.orgrsc.org Compared to other pyrrolidinium-based protic ionic liquids, such as those with formate or trifluoroacetate anions, pyrrolidinium acetate demonstrates superior catalytic behavior. rsc.orgrsc.org

The exploration of pyrrolidine-based catalysts extends to asymmetric synthesis, a critical area in the development of pharmaceuticals. researchgate.netwhiterose.ac.uk The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of promoting a wide range of transformations in an enantioselective manner. researchgate.netbeilstein-journals.org Researchers are investigating the use of pyrrolidine derivatives in Michael additions, aldol (B89426) reactions, and cycloadditions to create complex chiral molecules. mdpi.comwhiterose.ac.ukbeilstein-journals.org The development of bifunctional catalysts, which combine a pyrrolidine unit with a hydrogen-bond donating moiety like thiourea (B124793), has proven to be a successful strategy for achieving high enantioselectivity. beilstein-journals.org

Advanced Computational Design and Predictive Modeling for Pyrrolidine Scaffold Optimization

Computational modeling is becoming an indispensable tool for the rational design and optimization of pyrrolidine-based catalysts and scaffolds. rug.nluliege.becomsol.com Density Functional Theory (DFT) calculations are being employed to understand the mechanisms of reactions catalyzed by pyrrolidine derivatives and to predict the stereochemical outcomes. beilstein-journals.orgacs.org These computational studies provide valuable insights into the transition states of reactions, helping to explain the observed selectivity and to design more effective catalysts. nih.govacs.orgacs.org

For instance, DFT studies have been used to elucidate the mode of action of bifunctional N-sulfinylurea-pyrrolidine catalysts in Michael additions, confirming a dual activation mechanism involving enamine activation and hydrogen-bond activation. beilstein-journals.org Similarly, computational analysis of chiral gold(I) catalysts with pyrrolidinyl ligands has revealed the importance of non-covalent interactions between the catalyst and the substrate in directing enantioselective folding. nih.govacs.org

Predictive modeling can also accelerate the design of scaffolds for applications beyond catalysis, such as in tissue engineering. rug.nluliege.be By simulating the mechanical properties of different scaffold designs, researchers can identify optimal structures before undertaking costly and time-consuming experimental work. rug.nlcomsol.com This in silico approach allows for the efficient exploration of a vast design space to tailor scaffold properties for specific applications. uliege.be The integration of computational tools in the design process is crucial for advancing the development of functional materials based on the pyrrolidine framework.

Integration of Pyrrolidine-Based Compounds with Advanced Drug Delivery Systems (Conceptual Frameworks)

The unique properties of pyrrolidinium compounds make them attractive candidates for integration into advanced drug delivery systems. ontosight.aiontosight.ai Pyrrolidinium-based ionic liquids are being explored for their potential to enhance the transdermal delivery of drugs. nih.gov The choice of both the cation and anion of the ionic liquid can influence the rate of drug permeation through the skin. nih.gov For example, in the delivery of diltiazem (B1670644), morpholinium-containing ionic liquids were found to promote faster skin penetration compared to pyrrolidinium-based ones when the drug was in its hydrochloride salt form. nih.gov However, when diltiazem was delivered as a free base, pyrrolidinium-based ionic liquids acted as enhancers. nih.gov

The pyrrolidine scaffold itself is a versatile component in medicinal chemistry, contributing to the efficacy and bioavailability of various drugs. tandfonline.comnih.gov Integrating pyrrolidine-based compounds with advanced delivery systems like nanoparticles offers a promising strategy to improve therapeutic efficacy and minimize side effects. tandfonline.com These systems can be designed for targeted drug release in specific environments, such as the tumor microenvironment. tandfonline.com

The development of polymeric drug delivery systems, which can encapsulate or be conjugated with therapeutic agents, is a rapidly advancing field. mdpi.comsigmaaldrich.com Pyrrolidine derivatives, with their tunable physicochemical properties, can be incorporated into these systems to create sophisticated drug carriers. tandfonline.comnih.gov Future research will likely focus on designing and synthesizing novel pyrrolidine-containing polymers and nanoparticles for targeted and controlled drug release, opening up new avenues for treating a wide range of diseases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (R)-bgugaine |

| (R)-irnidine |

| 1,3-dicarbonyl compounds |

| 2-phenyl benzimidazoles |

| 2-phenyl benzothiazoles |

| Acetic acid |

| Aldehydes |

| Diltiazem |

| Diphenylpyrrolidine |

| Gold(I) |

| N-sulfinylurea |

| Proline |

| This compound |

| Pyrrolidine, formate |

| Pyrrolidine, trifluoroacetate |

| Pyrrolidinium |

| Thioester |

| Thiourea |

Q & A

How can pyrrolidine derivatives be synthesized and characterized in drug discovery research?

Basic Research Question

Pyrrolidine derivatives are synthesized via methods such as Schmidt reactions, N-acylation, and Boc-protection strategies. For example, 2-substituted pyrrolidines can be prepared via Tf₂O-promoted intramolecular Schmidt reactions of ω-azido carboxylic acids . Characterization often involves NMR for structural confirmation (e.g., distinguishing benzoylated pyrrolidine from oxazepine derivatives) and UPLC/Q-TOF MS for mass spectral networking to identify isomers . Sodium acetate is critical in acetylation steps, as seen in the synthesis of N-arylsuccinimides .

What analytical techniques are suitable for identifying pyrrolidine compounds in natural product extracts?

Basic Research Question

GC-MS and LC-MS are widely used. For instance, GC-MS identified pyrrolidine derivatives in Euphorbia hierosolymitana extracts with relative abundance analysis . Advanced approaches like UPLC/Q-TOF MS with Fast-DDA mode enable targeted isolation of pyrrolidine alkaloids by analyzing characteristic fragmentation patterns . NMR spectroscopy resolves stereochemical ambiguities, as demonstrated in the reassignment of misidentified oxazepine products .

How do stereochemical configurations of pyrrolidine derivatives influence their biological activity?

Advanced Research Question

Stereochemistry critically affects receptor binding and selectivity. In melanocortin receptor agonists, the (2S,4R) pyrrolidine configuration showed superior potency due to optimal spatial alignment with receptor pockets, while (2R,4R) configurations were less effective . Similarly, vicinal diaryl-substituted pyrrolidines exhibit enhanced bioactivity when aryl groups adopt specific conformations . Computational modeling paired with SAR studies is recommended to optimize stereochemical design.

What strategies address challenges in isolating pyrrolidine alkaloids from complex matrices?

Advanced Research Question

Preconcentration techniques, such as liquid-liquid extraction with ammonium pyrrolidine dithiocarbamate (APDC), enhance detection limits for metal ions . For plant extracts, mass spectral networking (e.g., characteristic fragmentation-assisted MS) differentiates isomers by clustering analogs with similar MS/MS profiles . Solid-phase extraction (SPE) with polar solvents can further isolate pyrrolidine alkaloids from phenolic and fatty acid contaminants .

How can ETD and CID mass spectrometry complement each other in fragmenting pyrrolidine-containing peptides?

Advanced Research Question

Electron transfer dissociation (ETD) preserves labile modifications and avoids cleavage N-terminal to proline (pyrrolidine-containing residues), while collision-induced dissociation (CID) provides complementary backbone fragmentation. Combining both methods improves sequence coverage, as demonstrated in phosphopeptide analysis . For pyrrolidine-rich peptides, ETD-CID hybrid workflows are advised to resolve structural ambiguities.

What role does sodium acetate play in the synthesis of pyrrolidine-containing heterocycles?

Basic Research Question

Sodium acetate acts as a base and catalyst in acetylation reactions. For example, it facilitates the formation of N-arylsuccinimides from amides in acetic anhydride, critical for constructing pyrrolidine-fused heterocycles . In ionic liquid synthesis, acetic acid neutralizes pyrrolidine to form pyrrolidinium acetate, verified by ¹H NMR .

How can conformational constraints in pyrrolidine scaffolds improve receptor selectivity in drug design?

Advanced Research Question

Conformational restriction via cis/trans pyrrolidine ring substitutions reduces rotational freedom, enhancing target specificity. In melanocortin agonists, cis-(2S,4R)-pyrrolidine derivatives showed 10-fold selectivity for MC4R over MC1R due to restricted side-chain orientations . Molecular dynamics simulations and X-ray crystallography are recommended to validate constrained conformations.

What are effective methods for structural confirmation of novel pyrrolidine derivatives post-synthesis?

Advanced Research Question

Multi-technique approaches are essential:

- NMR : Distinguishes regioisomers (e.g., benzoylated pyrrolidine vs. oxazepine) via chemical shift analysis .

- X-ray crystallography : Resolves absolute configurations, as used for oxazoline-pyrrolidine hybrids .

- High-resolution MS : Confirms molecular formulas via exact mass matching, particularly for alkaloids with low reference data .

How is ammonium pyrrolidine dithiocarbamate (APDC) used in metal ion preconcentration for analytical chemistry?

Basic Research Question

APDC chelates metal ions (e.g., Cu²⁺, Pb²⁺) in aqueous samples, enabling extraction into organic solvents like methyl isobutyl ketone (MIBK). This preconcentration method increases metal ion concentrations by up to 40-fold, improving detection limits in atomic absorption spectroscopy .

What are the advantages of using microwave irradiation in synthesizing pyrrolidine-containing steroidal compounds?

Advanced Research Question

Microwave irradiation accelerates diastereoselective annulation reactions between steroidal azadienes and carbonyl compounds, reducing reaction times from hours to minutes. This method yielded hexacyclic steroids with high selectivity, avoiding side products common in thermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.